![molecular formula C20H23N3O2 B5292107 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
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Overview
Description
2-(4-Cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenoxy group attached to an acetamide moiety, which is further linked to a diethylamino-substituted phenyl ring. Its unique structure makes it a subject of interest for researchers exploring new chemical entities for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide typically involves multiple steps, starting with the preparation of the cyanophenoxy acetyl chloride intermediate. This intermediate is then reacted with the amine component, 4-(diethylamino)-2-methylphenylamine, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and purification techniques to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the cyanophenoxy group allows for potential oxidation reactions.
Reduction: : The diethylamino group can be involved in reduction reactions.
Substitution: : The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dichloromethane (DCM), are typically employed.
Major Products Formed
Oxidation: : Oxidation of the cyanophenoxy group can lead to the formation of carboxylic acids.
Reduction: : Reduction of the diethylamino group can result in the formation of secondary amines.
Substitution: : Substitution reactions can yield various amides and esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential biological activity. It could be used in the development of new drugs or as a tool in biochemical assays.
Medicine
The compound's unique structure may make it a candidate for drug development. Its interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenoxy)propanamide: : Similar structure but lacks the diethylamino group.
2-(4-Cyanophenoxy)acetyl chloride: : A related acyl chloride derivative.
Uniqueness
The presence of the diethylamino group in 2-(4-Cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide distinguishes it from its similar compounds, potentially altering its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-23(5-2)17-8-11-19(15(3)12-17)22-20(24)14-25-18-9-6-16(13-21)7-10-18/h6-12H,4-5,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHUUMKATAQLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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